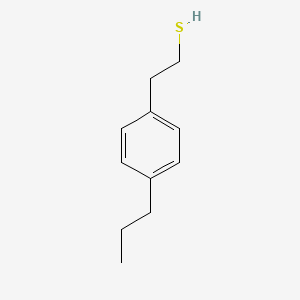

2-(4-n-Propylphenyl)ethanethiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-n-Propylphenyl)ethanethiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl (-SH) group. This compound is known for its distinctive odor, which is typical of thiols. It is used in various chemical reactions and has applications in different fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-n-Propylphenyl)ethanethiol can be achieved through several methods. One common method involves the reaction of 4-n-propylbenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the hydrolysis step.

Another method involves the use of Grignard reagents. For example, 4-n-propylbenzyl bromide can be reacted with magnesium in the presence of an ether solvent to form the corresponding Grignard reagent. This reagent is then treated with sulfur to produce the thiol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

化学反应分析

Types of Reactions

2-(4-n-Propylphenyl)ethanethiol undergoes various chemical reactions, including:

Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized using reagents such as hydrogen peroxide or iodine to form the corresponding disulfide.

Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.

Substitution: Thiols can participate in nucleophilic substitution reactions. For instance, this compound can react with alkyl halides to form thioethers.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

Reduction: Zinc, hydrochloric acid, or other reducing agents.

Substitution: Alkyl halides, bases such as sodium hydroxide or potassium hydroxide.

Major Products Formed

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Thioethers.

科学研究应用

2-(4-n-Propylphenyl)ethanethiol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioethers and disulfides.

Biology: Thiols play a role in biological systems, and this compound can be used in studies related to enzyme function and protein structure.

Medicine: Research into thiol-containing compounds has implications for drug development, particularly in the design of antioxidants and other therapeutic agents.

Industry: Thiols are used in the production of certain polymers and as additives in various industrial processes.

作用机制

The mechanism of action of 2-(4-n-Propylphenyl)ethanethiol involves its ability to act as a nucleophile due to the presence of the sulfhydryl group. This allows it to participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes. In biological systems, thiols can form disulfide bonds, which are important for the structural integrity of proteins.

相似化合物的比较

Similar Compounds

Ethanethiol: A simple thiol with a similar structure but without the propylphenyl group.

1-Butanethiol: Another thiol with a longer carbon chain but lacking the aromatic ring.

2-Phenylethanethiol: Similar structure but with a phenyl group instead of a propylphenyl group.

Uniqueness

2-(4-n-Propylphenyl)ethanethiol is unique due to the presence of both an aromatic ring and a propyl group, which can influence its reactivity and physical properties. This combination of structural features makes it distinct from other thiols and can affect its behavior in chemical reactions and its applications in research and industry.

生物活性

2-(4-n-Propylphenyl)ethanethiol, also known as propyl phenyl ethanethiol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C12H18S

- Molecular Weight : 210.34 g/mol

- Structure : The compound features a thiol group (-SH) attached to an ethane backbone, with a propyl-substituted phenyl ring.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its antioxidant , anti-inflammatory , and antimicrobial properties. Studies suggest that the compound may modulate several biological pathways, contributing to its therapeutic potential.

Antioxidant Activity

Research indicates that thiols can act as potent antioxidants due to their ability to donate electrons and neutralize free radicals. The antioxidant capacity of this compound has been evaluated using assays such as DPPH and ABTS, showing significant radical scavenging activity.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.3 |

| ABTS | 20.7 |

Anti-inflammatory Effects

In vitro studies demonstrate that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory conditions.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 85 |

| IL-6 | 200 | 120 |

The proposed mechanism for the biological activity of this compound involves:

- Nuclear Factor kappa B (NF-kB) Inhibition : The compound may inhibit NF-kB activation, leading to reduced expression of inflammatory mediators.

- Caspase Activation : It may influence apoptotic pathways by modulating caspase activity, which is crucial for cell survival and death.

Case Studies

A notable study investigated the effects of this compound on human peripheral blood mononuclear cells (PBMCs). The results indicated:

- A significant reduction in cell viability was observed at higher concentrations (>100 µM), but no cytotoxic effects were noted at lower concentrations.

- The compound showed promise in reducing oxidative stress markers in PBMCs.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Antioxidant Activity (IC50 µM) | Anti-inflammatory Effect |

|---|---|---|

| This compound | 25.3 | Significant |

| Propylthiouracil | 30.1 | Moderate |

| Phenethylthiol | 28.5 | Low |

属性

IUPAC Name |

2-(4-propylphenyl)ethanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S/c1-2-3-10-4-6-11(7-5-10)8-9-12/h4-7,12H,2-3,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPLOTAGMUOYBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CCS |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。